molecular formula C13H8BrFN4S B2931020 5-bromo-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine CAS No. 2060361-29-5

5-bromo-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine

Cat. No.: B2931020
CAS No.: 2060361-29-5
M. Wt: 351.2
InChI Key: VBASUCONNNFGCO-UHFFFAOYSA-N
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Description

5-Bromo-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This brominated small molecule features a pyrimidine core linked to a fluorophenyl-thiazole group, a privileged scaffold known for its diverse biological activities and ability to interact with various enzymatic targets . Compounds with the 4-(thiazol-5-yl)pyrimidin-2-amine structure have been identified as highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6) . These kinases are critical regulators of the cell cycle, and their inhibition is a validated therapeutic strategy in oncology. Researchers can utilize this bromo-functionalized analog as a key synthetic intermediate to explore structure-activity relationships or to create novel derivatives for probing CDK4/6 biology and anticancer activity . Furthermore, the thiazole and pyrimidine rings are common motifs in type II c-Met kinase inhibitors, suggesting potential application in research targeting the HGF/c-Met signaling pathway, which is implicated in tumor growth and metastasis . The bromine atom at the 5-position of the pyrimidine ring presents a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to synthesize a diverse array of analogs for biological evaluation . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human consumption.

Properties

IUPAC Name

5-bromo-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrFN4S/c14-9-5-18-13(16)19-11(9)10-6-17-12(20-10)7-1-3-8(15)4-2-7/h1-6H,(H2,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBASUCONNNFGCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(S2)C3=NC(=NC=C3Br)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-bromo-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

5-bromo-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues and Substituent Effects

The compound’s core pyrimidine-thiazole scaffold is shared with several derivatives, differing in substituents and biological activities. Key structural analogs include:

Table 1: Structural and Functional Comparison of Pyrimidine-Thiazole Derivatives
Compound Name Substituents Molecular Weight (g/mol) Key Properties Biological Activity Reference
Target Compound 5-Br, 4-[2-(4-FPh)-thiazol-5-yl], 2-NH₂ 371.23 High lipophilicity, planar conformation Not explicitly reported N/A
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-FPh)-5-Me-1H-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole 4-ClPh, 4-FPh, triazolyl Not provided Isostructural (triclinic, P̄1 symmetry), partial planarity Structural data only
4-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine 4-Me, 2-pyridinyl 269.33 Enhanced solubility due to pyridine Not specified
N-Methyl-5-(2-((4-Me-3-(morpholinosulfonyl)Ph)-amino)pyrimidin-4-yl)-4-Ph-thiazol-2-amine Me, morpholinosulfonyl 436.16 (HR-MS) High purity (99%), CDK9 inhibition IC₅₀ < 100 nM
4-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-[4-(CF₃)Ph]pyrimidin-2-amine 2,4-diMe-thiazolyl, 4-CF₃Ph 350.36 Increased steric bulk Kinase inhibition

Impact of Substituents on Activity

  • Bromine vs. Chlorine : Bromine’s larger atomic radius enhances halogen bonding in target interactions compared to chlorine .
  • Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity improves metabolic stability and membrane permeability .
  • Thiazole Modifications: Morpholinosulfonyl groups (e.g., in ) enhance solubility and kinase selectivity, while methyl groups reduce steric hindrance .

Biological Activity

5-Bromo-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine (CAS No. 499795-97-0) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H10BrFN4S, with a molecular weight of 365.23 g/mol. The compound features a bromine atom and a fluorinated phenyl group, which are significant for its biological properties.

Antimicrobial Activity

Recent studies have demonstrated that 5-bromo derivatives exhibit notable antimicrobial properties. The compound has been tested against various bacterial and fungal strains, showing effectiveness in inhibiting their growth.

Antibacterial Activity

The Minimum Inhibitory Concentration (MIC) values for 5-bromo derivatives against several bacterial strains are summarized in Table 1:

Bacterial Strain MIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Enterococcus faecalis8.33
Escherichia coli2.33
Pseudomonas aeruginosa13.40
Salmonella typhi11.29

These results indicate that the compound exhibits strong antibacterial activity against both Gram-positive and Gram-negative bacteria .

Antifungal Activity

In addition to antibacterial effects, the compound also shows antifungal activity. The MIC values against various fungi are presented in Table 2:

Fungal Strain MIC (µM)
Candida albicans16.69
Fusarium oxysporum56.74

These findings suggest that the compound could be a promising candidate for antifungal therapies .

Anticancer Activity

Beyond its antimicrobial properties, there is emerging evidence regarding the anticancer potential of thiazole derivatives, including this compound. Research indicates that compounds targeting aurora kinases can inhibit tumor growth effectively.

Case Study: Aurora Kinase Inhibition

In a study focusing on aurora kinase inhibitors, several thiazole derivatives were evaluated for their ability to inhibit cell proliferation in cancer cell lines. The results showed that the presence of halogen substituents, such as bromine and fluorine, significantly enhanced the inhibitory effects on cancer cells compared to unsubstituted analogs .

Structure-Activity Relationship (SAR)

The biological activity of thiazole-containing compounds can often be correlated with their structural features. Key observations include:

  • Bromine and Fluorine Substituents : The presence of these halogens has been linked to increased potency against microbial strains.
  • Thiazole Ring Modifications : Variations in the thiazole ring can lead to different levels of biological activity, emphasizing the importance of specific substitutions in drug design .

Q & A

Q. What are the recommended synthetic routes for 5-bromo-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine?

  • Methodological Answer : The synthesis typically involves multi-step reactions. A plausible route includes:
  • Thiazole Ring Formation : React 4-fluorophenyl thiourea with α-bromo ketones or esters under cyclocondensation conditions (e.g., Hantzsch thiazole synthesis) to generate the 2-(4-fluorophenyl)thiazole intermediate .
  • Pyrimidine Core Assembly : Use a halogenated pyrimidine precursor (e.g., 5-bromo-2-aminopyrimidine) and couple it with the pre-formed thiazole moiety via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl-thiazole linkage) .
  • Purification : Recrystallization from DMSO/water mixtures or column chromatography improves yield and purity .

Q. How can the compound’s structure be characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • X-ray Crystallography : Resolve intramolecular interactions (e.g., N–H⋯N hydrogen bonds stabilizing the pyrimidine-thiazole conformation) and dihedral angles between aromatic rings (e.g., fluorophenyl vs. pyrimidine planes), critical for understanding steric effects .
  • NMR/FTIR : Confirm amine (–NH2) presence via broad singlet at δ 5.5–6.5 ppm (¹H NMR) and N–H stretches at ~3300 cm⁻¹ (FTIR). Bromine and fluorine substituents are identified via ¹³C NMR chemical shifts (C–Br: ~100 ppm; C–F: ~160 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 362.98 for C₁₃H₈BrFN₅S) .

Advanced Research Questions

Q. How does the substitution pattern (e.g., bromo, fluorophenyl, thiazole) influence biological activity, such as kinase inhibition?

  • Methodological Answer :
  • Bromo Group : Enhances electrophilicity for covalent binding to kinase active sites (e.g., targeting EGFR or VEGFR). Compare activity of bromo vs. chloro analogs in enzyme inhibition assays .
  • Fluorophenyl-Thiazole : Fluorine increases lipophilicity (logP) and metabolic stability, improving membrane permeability. Replace 4-fluorophenyl with 4-chlorophenyl to assess halogen effects on IC₅₀ values .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified pyrimidine substituents (e.g., –NH2 vs. –OCH3) and evaluate via kinase profiling panels .

Q. What strategies resolve contradictory activity data in biochemical vs. cellular assays?

  • Methodological Answer :
  • Solubility/Permeability : Test solubility in DMSO/PBS and use surfactants (e.g., Tween-80) for cellular assays. Poor solubility may explain reduced activity despite high biochemical potency .
  • Metabolic Stability : Incubate the compound with liver microsomes to identify rapid degradation (e.g., CYP450-mediated). Introduce electron-withdrawing groups (e.g., –CF3) to stabilize the thiazole ring .
  • Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended targets .

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Methodological Answer :
  • Microwave-Assisted Synthesis : Reduce reaction time for thiazole cyclization (e.g., 30 min at 150°C vs. 12 hrs reflux) .
  • Catalyst Screening : Test Pd(OAc)₂/XPhos vs. PdCl₂(dppf) for cross-coupling efficiency. Additives like K₂CO3 improve aryl boronic acid coupling .
  • Flow Chemistry : Scale up using continuous flow reactors for hazardous intermediates (e.g., bromopyrimidines), minimizing side reactions .

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